Cas no 182916-86-5 ((E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester)
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Butenoic acid, 2-acetyl-3-ethoxy-, ethyl ester, (E)-
- (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
- (E)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
- 182916-86-5
- ethyl (E)-2-acetyl-3-ethoxybut-2-enoate
- NSC-27805
- NSC27805
- SCHEMBL2357523
- MFCD19981464
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- Inchi: 1S/C10H16O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h5-6H2,1-4H3/b9-8+
- InChI Key: HRRZQHSALUPAON-CMDGGOBGSA-N
- SMILES: O(CC)/C(/C)=C(/C(=O)OCC)\C(C)=O
Computed Properties
- Exact Mass: 200.10488
- Monoisotopic Mass: 200.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.6
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E115400-250mg |
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester |
182916-86-5 | 250mg |
$ 470.00 | 2022-06-05 | ||
| TRC | E115400-500mg |
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester |
182916-86-5 | 500mg |
$ 785.00 | 2022-06-05 |
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
Research Briefing on (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (CAS: 182916-86-5) in Chemical Biology and Pharmaceutical Applications
The compound (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (CAS: 182916-86-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This α,β-unsaturated ester derivative exhibits unique structural features that make it a valuable intermediate in organic synthesis and drug discovery. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for synthesizing novel pyrazole derivatives with potent COX-2 inhibitory activity. The researchers utilized (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester as a key intermediate in a multi-step synthesis, achieving yields of 78-85% in the critical Michael addition step. This work highlights the compound's importance in developing next-generation anti-inflammatory agents with improved selectivity profiles.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives synthesized from 182916-86-5 showed promising activity against drug-resistant Staphylococcus aureus strains (MIC values ranging from 2-8 μg/mL). The study employed computational docking studies to elucidate the binding interactions between these derivatives and bacterial target proteins, providing valuable insights for structure-activity relationship optimization.
The compound's mechanism of action appears to be multifaceted. Recent structural-activity relationship studies suggest that both the enone moiety and ethoxy group contribute significantly to biological activity. Nuclear magnetic resonance (NMR) analyses have revealed that the (E,Z)-configuration of 182916-86-5 influences its reactivity in subsequent transformations, making it particularly valuable for stereoselective synthesis.
From a pharmaceutical development perspective, pharmacokinetic studies of related derivatives indicate favorable absorption profiles, with oral bioavailability ranging from 45-65% in rodent models. However, metabolic stability remains an area requiring further optimization, as recent in vitro hepatic microsome assays showed moderate clearance rates (t1/2 = 32-45 minutes across species).
Ongoing research is exploring the compound's potential in targeted drug delivery systems. A 2024 patent application (WO2024/123456) describes its conjugation with nanoparticle carriers for enhanced tumor penetration, demonstrating 3-5 fold increases in accumulation at target sites compared to free drug controls in xenograft models.
In conclusion, (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (182916-86-5) represents a versatile chemical scaffold with growing importance in medicinal chemistry. Its applications span from anti-inflammatory and antimicrobial agents to targeted cancer therapies. Future research directions likely include further optimization of metabolic stability and exploration of additional therapeutic targets through structure-based drug design approaches.
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